2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to a carboxylation reaction to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-4-carboxylic acid
- 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid
- 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(1-ethylpyrazol-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-2-16-9-11(8-15-16)14-7-10-5-3-4-6-12(10)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18) |
InChI Key |
RWPGCDMMPVDHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.